Diethyl (difluoromethyl)phosphonate
Overview
Description
Diethyl (difluoromethyl)phosphonate is a fluorinated phosphonate ester with the chemical formula F₂CHP(O)(OC₂H₅)₂. It is a versatile compound used in various synthetic applications, particularly in the field of organic chemistry. This compound is known for its role as a key intermediate in the synthesis of biologically active molecules, including drugs, pesticides, and polymers .
Mechanism of Action
Mode of Action
It has been suggested that it may be involved in nucleophilic difluoromethylenation of aldehydes and ketones .
Biochemical Pathways
For instance, some phosphonates are known to be involved in the transfer of mycoloyl residue from one molecule of alpha,alpha-trehalose monomycolate (TMM) to another TMM, leading to the formation of TDM .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (difluoromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with difluoromethylating agents. For instance, the reaction of diethyl phosphite with bromodifluoromethane in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl (difluoromethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from reactions involving this compound include difluoromethylated compounds, phosphonic acids, and various substituted phosphonates .
Scientific Research Applications
Diethyl (difluoromethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
- Diethyl methylphosphonate
Uniqueness
Diethyl (difluoromethyl)phosphonate is unique due to its difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other phosphonates. This makes it particularly valuable in the synthesis of fluorinated compounds .
Properties
IUPAC Name |
1-[difluoromethyl(ethoxy)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2O3P/c1-3-9-11(8,5(6)7)10-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGLBKYBBUTRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163803 | |
Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1478-53-1 | |
Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoromethylphosphonic acid diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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